(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid is a heterocyclic compound characterized by its imidazo and pyrimidine structures. It belongs to a class of compounds known for their biological activities, particularly in pharmacology and medicinal chemistry. The compound is recognized for its potential applications in drug development, especially in targeting specific receptors or enzymes.
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich and BenchChem, which provide detailed information regarding its synthesis, properties, and applications. The Chemical Abstracts Service (CAS) number for (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid is 61830-75-9, which helps in identifying it in chemical databases.
(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid is classified as an organic compound and specifically as an imidazo[1,2-a]pyrimidine derivative. Its structure includes a methyl group at the 7-position of the imidazole ring, contributing to its unique chemical properties.
The synthesis of (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product through cyclization and functionalization steps.
The molecular formula of (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid is . Its structure can be represented as follows:
The compound exhibits a zwitterionic form in solid-state conditions, indicating the presence of both positive and negative charges within the molecule. This property can influence its solubility and reactivity.
(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid can participate in various chemical reactions typical of carboxylic acids and heterocycles:
The reaction conditions—such as temperature, solvent choice, and catalyst presence—are crucial for achieving desired outcomes in these transformations.
The mechanism of action for (7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid largely depends on its biological targets. It may interact with specific receptors or enzymes in biological systems, leading to various pharmacological effects.
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit activity as ligands for GABA receptors and other neurotransmitter systems. This suggests potential applications in treating neurological disorders.
(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid has several scientific uses:
The imidazo[1,2-a]pyrimidine scaffold of the target compound is predominantly constructed via Chichibabin-type cyclocondensation. This classical approach involves the reaction between 2-aminopyrimidine derivatives and α-haloketones, where bromoacetophenone derivatives yield 2-aryl-substituted cores essential for subsequent functionalization [3] [10]. Alternative routes include:
Table 1: Comparative Efficiency of Core Assembly Methods
Method | Starting Materials | Catalyst/Additive | Yield (%) | Positional Selectivity |
---|---|---|---|---|
Chichibabin condensation | 2-Aminopyrimidine + α-bromoketone | None | 60-75 | Moderate C2 control |
Aza-Michael–Mannich | 2-Aminoimidazole + N-arylitaconimide | Proline derivatives | 70-82 | High C5/C6 stereocontrol |
Maleimide recyclization | 2-Aminoimidazole hemisulfate + N-phenylmaleimide | Sodium acetate (2 eq) | 85-92 | Complete C7 regiocontrol |
The maleimide pathway particularly facilitates C7 methyl group introduction by selecting N-alkylmaleimides (e.g., N-methylmaleimide) as reactants, directly incorporating the methyl substituent during annulation [10].
Carboxylic acid functionality at the C2 position is installed through ester hydrolysis- neutralization sequences. Ethyl imidazo[1,2-a]pyrimidin-2-yl-acetate intermediates undergo saponification using NaOH in boiling methanol (60-65°C, 4-6 h), followed by precise neutralization with stoichiometric HCl to pH 6.5-7.0 [1]. Critical parameters include:
Table 2: Hydrolysis-Neutralization Optimization Parameters
Parameter | Optimal Condition | Deviation Impact | Yield Range (%) |
---|---|---|---|
NaOH concentration | 2M in MeOH | <1.5M: Incomplete hydrolysis; >3M: Degradation | 78-85 |
Reaction temperature | 60-65°C | <50°C: Slow reaction; >75°C: Zwitterion formation | 65-82 |
Neutralization agent | 1M HCl (stoichiometric) | Acetic acid: Incomplete protonation | 80-89 |
Final pH control | 6.5-7.0 | pH<6: Impure precipitation; pH>7: Salt residue | 75-83 |
Post-neutralization, the acetic acid derivative is isolated via anti-solvent crystallization using water-ethanol mixtures, achieving >95% purity by HPLC [1].
Regioselective C7 methylation employs three principal strategies:
Microwave-assisted catalysis (Pd-PEPPSI-IPr, DMF, 120°C, 20 min) significantly accelerates methylation, reducing reaction times from 12 h to <30 min while maintaining 89% yield [8].
Solvent polarity dramatically influences cyclocondensation efficiency:
Table 3: Solvent Optimization in Maleimide-2-Aminoimidazole Cyclocondensation
Solvent | Dielectric Constant (ε) | Additive (eq NaOAc) | Time (h) | Product Yield (%) | Byproducts (%) |
---|---|---|---|---|---|
Toluene | 2.4 | 1.0 | 12 | 25 | 42 |
Dioxane | 2.2 | 1.0 | 12 | 35 | 38 |
DMF | 36.7 | 1.0 | 12 | 10 | 75 |
MeCN | 37.5 | 1.0 | 12 | 19 | 63 |
Ethanol | 24.3 | 1.0 | 3 | 58 | 15 |
Isopropanol | 18.3 | 2.0 | 1 | 89 | <5 |
Kinetic studies reveal pseudo-first-order behavior in isopropanol (k = 4.7×10⁻⁴ s⁻¹ at 82°C), with activation energy (Ea) of 72 kJ/mol – 25% lower than ethanol-based systems [10].
(7-Methylimidazo[1,2-a]pyrimidin-2-yl)acetic acid predominantly crystallizes in the neutral molecular form, contrasting with its non-methylated analog (imidazo[1,2-a]pyrimidin-2-yl-acetic acid) which adopts zwitterionic structures [1]. Key distinctions:
Table 4: Structural Consequences of Methyl-Induced State Differentiation
Property | Zwitterionic Form (non-methylated) | Neutral Form (7-Methyl) | Structural Implication |
---|---|---|---|
Dominant H-bond | N⁺-H···O⁻ (2.58 Å) | O-H···N (2.65 Å) | Dimer vs. tape morphology |
Crystal system | Centrosymmetric Pca2₁ | Non-centrosymmetric P2₁2₁2₁ | Altered piezoelectricity |
Deuteration site | Carboxyl + methylene | Selective carboxyl | Synthetic deuterium labeling |
Solubility (H₂O, mg/mL) | 38.2 | 12.7 | Purification feasibility |
The 7-methyl group's steric and electronic effects reduce imidazole nitrogen basicity (pKa shift from 6.8 to 5.3), suppressing proton transfer and stabilizing the neutral configuration throughout synthesis and isolation [1] [3].
Comprehensive Compound Index
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1